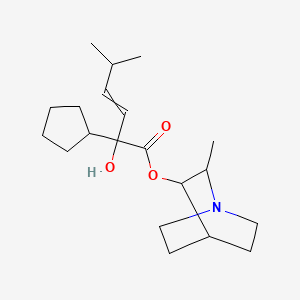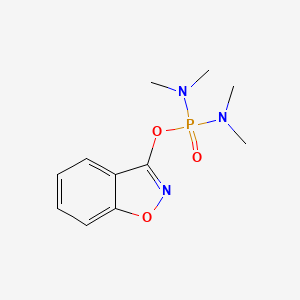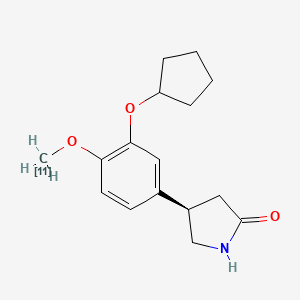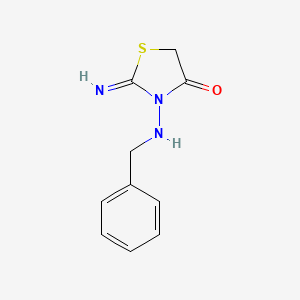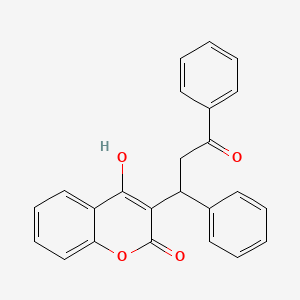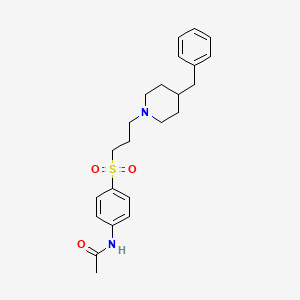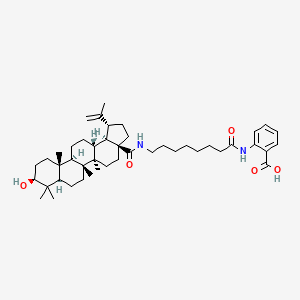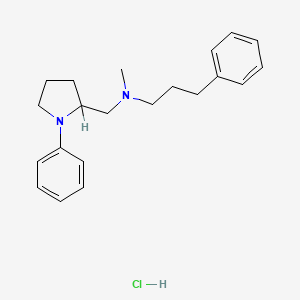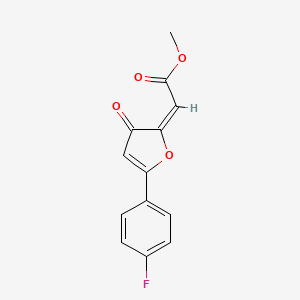
Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the furan ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the furan ring to a tetrahydrofuran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the furan ring may facilitate interactions with hydrophobic pockets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Methyl 4-fluorophenylacetate: Shares the fluorophenyl group but lacks the furan ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group and a pyrazole ring instead of a furan ring.
Uniqueness: Methyl (5-(4-fluorophenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to its combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties. This structural arrangement can lead to enhanced reactivity and potential bioactivity compared to similar compounds.
Propiedades
Número CAS |
139266-39-0 |
|---|---|
Fórmula molecular |
C13H9FO4 |
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
methyl (2E)-2-[5-(4-fluorophenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C13H9FO4/c1-17-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-7H,1H3/b12-7+ |
Clave InChI |
LXADYEUJCYSOLI-KPKJPENVSA-N |
SMILES isomérico |
COC(=O)/C=C/1\C(=O)C=C(O1)C2=CC=C(C=C2)F |
SMILES canónico |
COC(=O)C=C1C(=O)C=C(O1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


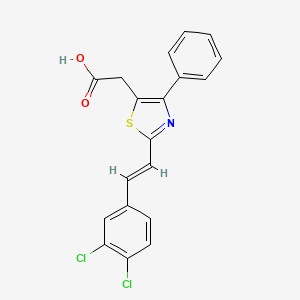
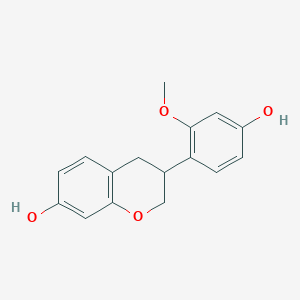

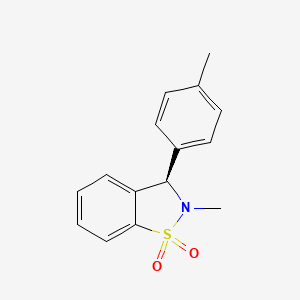
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
